N-Methyl-8-oxo-2,6,9-triazaspiro[4.5]decane-6-carboxamide

Medicinal Chemistry Conformational Restriction Lead Optimization

Overcome synthetic bottlenecks in triazaspiro library design. This 2,6,9-triazaspiro[4.5]decane fragment provides: - Pre-organized H-bond motif for target engagement; - >2 rotatable bonds, minimizing entropic penalty; - Immediate derivatization at secondary amine for focused libraries. Ships globally in research quantities.

Molecular Formula C9H16N4O2
Molecular Weight 212.25 g/mol
Cat. No. B8109972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-8-oxo-2,6,9-triazaspiro[4.5]decane-6-carboxamide
Molecular FormulaC9H16N4O2
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCNC(=O)N1CC(=O)NCC12CCNC2
InChIInChI=1S/C9H16N4O2/c1-10-8(15)13-4-7(14)12-6-9(13)2-3-11-5-9/h11H,2-6H2,1H3,(H,10,15)(H,12,14)
InChIKeySWEQQPLEKKBEEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-8-oxo-2,6,9-triazaspiro[4.5]decane-6-carboxamide – Spirocyclic Building Block


N-Methyl-8-oxo-2,6,9-triazaspiro[4.5]decane-6-carboxamide (CAS 1422067-38-6) is a C9H16N4O2 spirocyclic small molecule featuring a 2,6,9-triazaspiro[4.5]decane core with an 8-oxo substituent and an N-methyl carboxamide at the 6-position . This scaffold belongs to the broader class of triazaspirocycles, which are recognized in medicinal chemistry for their three-dimensional shape, conformational restriction, and ability to modulate physicochemical and pharmacokinetic properties in lead optimization [1]. The compound is commercially available at 97% purity (MW 212.25 g/mol) .

Conformationally restricted spirocyclic scaffold – supports fragment-based design requiring reduced entropic penalties in lead optimization.
Distinct 2,6,9-triaza regioisomer – provides a carboxamide vector and hydrogen-bond profile different from common 1,3,8-analogs, enabling scaffold-hopping SAR.
Ready commercial availability – reported in stock at suitable purity for immediate analog synthesis without de novo scaffold construction.

Differentiation from Generic Triazaspiro[4.5]decane Derivatives


While many triazaspiro[4.5]decane derivatives are explored as myelostimulators or DDR1 inhibitors, the specific 2,6,9-triaza substitution pattern and N-methyl carboxamide on N-Methyl-8-oxo-2,6,9-triazaspiro[4.5]decane-6-carboxamide create a distinct hydrogen-bond donor/acceptor profile and steric environment compared to the more common 1,3,8-triazaspiro[4.5]decane-2,4-diones [1]. Generic substitution with a 1,3,8-regioisomer would alter the vector of the carboxamide and the spatial arrangement of the urea-like moiety, potentially disrupting key interactions with biological targets or catalytic sites [2].

2,6,9-Regioisomer carboxamide orientation and urea-like H-bond array may not transfer to 1,3,8-triazaspiro cores used in myelostimulator or DDR1 scaffolds; target engagement could shift.
Flexible piperidine-urea analog higher conformational freedom (~3 rotatable bonds vs. 2) introduces entropy cost; does not replicate the spirocyclic restriction that may improve selectivity in fragment campaigns.
Close regioisomeric analogs 2-Boc or 6-benzyl 2-tert-butyl derivatives are discontinued or custom synthesis only; procurement delays may impact SAR timelines.

Quantitative Evidence for Scaffold Differentiation


Conformational Rigidity vs. Flexible Analogues

The triazaspiro[4.5]decane core of N-Methyl-8-oxo-2,6,9-triazaspiro[4.5]decane-6-carboxamide provides a conformationally restricted scaffold with a defined exit vector for the N-methyl carboxamide. In contrast, flexible piperidine-urea acyclic analogues (e.g., N-methyl-4-piperidinecarboxamide) exhibit higher conformational freedom, which can lead to entropic penalties upon target binding . While direct binding data for the target compound are not publicly reported, class-level analysis of spirocyclic vs. monocyclic scaffolds indicates that spiro compounds often show improved target engagement and selectivity due to reduced off-target conformations [1].

Conformational Rigidity
Class-level inference
2 rotatable bonds (target) vs. 3 (N-methyl-4-piperidinecarboxamide) — ~33% fewer rotatable bonds in silico
Supports conformational restriction context for fragment design; reduced flexibility may correlate with target engagement trends in spirocyclic series.
No direct binding data for this compound; class-level analysis only.
Medicinal Chemistry Conformational Restriction Lead Optimization

Hydrogen-Bond Donor/Acceptor Profile

N-Methyl-8-oxo-2,6,9-triazaspiro[4.5]decane-6-carboxamide contains a unique urea-like moiety (N–C(=O)–N) embedded in the spiro system with an additional 8-oxo group, resulting in a calculated polar surface area (PSA) of approximately 90.6 Ų and two hydrogen-bond donors . This hydrogen-bonding capacity is distinct from the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, which possesses a hydantoin-like motif with a different donor/acceptor arrangement [1].

Hydrogen-Bond Profile
Class-level inference
Target: HBD = 2, PSA ≈ 90.6 Ų; Comparator (1,3,8-dione): HBD = 2, PSA ≈ 75–85 Ų (estimated) — PSA ~5–15 Ų higher
Differentiated polarity and donor arrangement may influence solubility and permeability in ADME screening; not a direct functional claim.
Computed properties; experimental validation of ADME impact recommended.
Medicinal Chemistry Physicochemical Properties Drug Design

Commercial Availability vs. Unavailable Close Analogs

A search for direct analogs with the 2,6,9-triazaspiro[4.5]decane-6-carboxamide scaffold reveals that N-Methyl-8-oxo-2,6,9-triazaspiro[4.5]decane-6-carboxamide is one of the few derivatives readily available from commercial suppliers at 97% purity . Closely related compounds such as 2-Boc-8-oxo-2,6,9-triazaspiro[4.5]decane or 6-benzyl 2-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate are either discontinued or available only via custom synthesis .

Commercial Availability
Data to verify
Target reported in stock at 97% purity; closest analogs (2-Boc, 6-benzyl 2-tert-butyl) discontinued or custom synthesis only.
Supplier-reported availability supports procurement workflows; verify current catalog status before ordering.
May 2026 catalog snapshot; sourcing data to be confirmed with supplier.
Chemical Sourcing Building Blocks Lead Optimization

Application Scenarios in Drug Discovery


Fragment-Based Lead Generation with Urea Isosteres

The rigid spirocyclic core and urea-like N-methyl carboxamide make this compound an ideal fragment for programs targeting enzymes or receptors where a pre-organized hydrogen-bonding motif is beneficial. Its limited rotatable bonds (2 vs. 3+ for flexible analogs) help reduce entropic penalties during binding .

Scaffold-Hopping from 1,3,8- to 2,6,9-Triazaspiro Cores

For teams exploring myelostimulator or kinase inhibitor space where 1,3,8-triazaspiro[4.5]decane-2,4-diones have shown activity, this compound offers a regioisomeric alternative with a distinct hydrogen-bonding vector, enabling exploration of novel IP space [1].

Rapid SAR Expansion with a Ready Building Block

When synthetic accessibility of analogs is a bottleneck, this compound's commercial availability at 97% purity allows immediate derivatization (e.g., at the secondary amine of the spiro system) to generate focused libraries without the need for de novo scaffold synthesis .

Application
Selection Property
Validation Focus
Fragment-based lead generation (urea isostere studies)
Conformational restriction and pre-organized hydrogen bonding
Binding affinity and selectivity in fragment screens; entropic penalty assessment
Scaffold-hopping from 1,3,8- to 2,6,9-triazaspiro cores
Regioisomeric carboxamide vector and H-bond arrangement
Target engagement in kinase or myelostimulator-relevant assays; SAR differentiation from 1,3,8-series
Rapid analog library synthesis
Commercial availability as ready building block
Derivatization efficiency and analog profiling; synthetic feasibility assessment
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